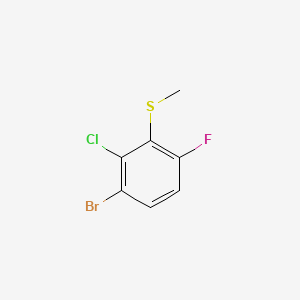

(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-fluoro-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVESUEYUAYSPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1Cl)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloro 6 Fluorophenyl Methyl Sulfane

Reactivity of the Halogen Substituents on the Aromatic Ring

The benzene ring of (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane is polysubstituted with three different halogen atoms—fluorine, chlorine, and bromine. This arrangement provides multiple reactive sites for functionalization, with the specific reaction pathway often depending on the chosen reagents and conditions. The inherent differences in carbon-halogen bond strengths (C-F > C-Cl > C-Br) and the electronic effects of the substituents govern the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. In the case of this compound, the cumulative inductive effect of the three halogen atoms deactivates the ring, making it susceptible to attack by strong nucleophiles.

The regioselectivity of SNAr reactions on polyhalogenated benzenes is determined by two primary factors: the ability of the halogen to act as a leaving group and the stability of the intermediate Meisenheimer complex. libretexts.org Generally, the rate of displacement follows the order F > Cl > Br > I, which is the reverse of the order of halide leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.

For this compound, the fluorine atom at the C-6 position is the most likely site for SNAr. Its position ortho to the electron-withdrawing chloro and bromo groups (relative to the methylsulfane group) provides stabilization for the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex. stackexchange.com Reaction with nucleophiles such as alkoxides (e.g., sodium methoxide) or amines would be expected to selectively displace the fluoride ion.

The functionalization of aryl halides can also be achieved through metalation, primarily using organolithium reagents. Two main pathways are relevant: directed ortho-metalation (DoM) and halogen-metal exchange.

Directed ortho-Metalation (DoM): This process involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a Lewis basic functional group, coordinates to the organolithium reagent, positioning it for regioselective proton abstraction. organic-chemistry.org While the sulfane (thioether) group can act as a weak DMG, the steric hindrance from the adjacent chlorine atom at C-2 and the fluorine atom at C-6 in this compound would likely impede this pathway. Furthermore, the presence of multiple halogens offers a more facile route for reaction via halogen-metal exchange.

Halogen-Metal Exchange: This is a more probable outcome when treating this compound with strong bases like n-butyllithium or sec-butyllithium at low temperatures. The rate of exchange is dependent on the halogen, following the order I > Br > Cl > F. Consequently, highly selective lithium-bromine exchange is expected to occur at the C-3 position, yielding the corresponding aryllithium species. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl chlorides) to introduce a new functional group at the original site of the bromine atom, leaving the chlorine and fluorine atoms untouched.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-halogen bonds in this compound is key to achieving selective functionalization. The relative rate of oxidative addition to the palladium(0) catalyst generally follows the trend C-I > C-Br > C-OTf >> C-Cl. wikipedia.orgnih.govresearchgate.net This hierarchy allows for the selective coupling at the more reactive C-Br bond while the C-Cl bond remains intact, provided the reaction conditions are carefully controlled.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. organic-chemistry.orgmdpi.com It is anticipated that this compound would selectively react at the C-Br position with various aryl- or vinylboronic acids under standard Suzuki conditions (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃) to yield biaryl or styrenyl products. nih.govmdpi.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-Br bond compared to the C-Cl bond allows for the selective introduction of an alkynyl group at the C-3 position. libretexts.org

Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.gov Selective amination at the C-3 position of the target molecule is expected, which is a widely used transformation in the synthesis of pharmaceuticals. youtube.compearson.comlibretexts.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide. organic-chemistry.orgnih.govacs.org The reaction is known for its high functional group tolerance and can be used to selectively couple alkyl or aryl groups at the C-Br position of the substrate. pitt.edu

Stille Coupling: This reaction involves the coupling of an organostannane reagent with an organic halide. Similar to the other cross-coupling methods, selectivity for the C-Br bond is expected, allowing for the introduction of a wide variety of organic groups.

The table below summarizes the expected outcomes of selective cross-coupling reactions on this compound.

| Reaction | Coupling Partner | Typical Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | (3-Aryl-2-chloro-6-fluorophenyl)(methyl)sulfane |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | (2-Chloro-6-fluoro-3-(alkynyl)phenyl)(methyl)sulfane |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | N,N-Dialkyl-2-chloro-6-fluoro-3-(methylthio)aniline |

| Negishi | R-ZnCl | Pd(OAc)₂, CPhos | (3-Alkyl/Aryl-2-chloro-6-fluorophenyl)(methyl)sulfane |

Transformations of the Sulfane Moiety

The methylsulfane (-SMe) group is another key reactive center in the molecule. The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation and alkylation.

The sulfur atom of the sulfane group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These transformations are valuable as they significantly alter the electronic properties of the substituent, turning the electron-donating sulfane group into the strongly electron-withdrawing sulfinyl and sulfonyl groups.

The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by careful choice of the oxidant, stoichiometry, and reaction temperature. organic-chemistry.org

To Sulfoxide: Oxidation to (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfoxide can be achieved using one equivalent of a mild oxidizing agent at low temperatures. Common reagents for this selective transformation include hydrogen peroxide (H₂O₂) in acetic acid or a single equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at or below 0 °C. nih.govacs.org

To Sulfone: Further oxidation to the sulfone, (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfone, requires more forcing conditions. This is typically accomplished by using an excess (≥2 equivalents) of the oxidizing agent, such as m-CPBA or H₂O₂, often at room temperature or with gentle heating. rsc.orggoogle.com Reagents like potassium permanganate (KMnO₄) or Oxone® also effect the complete oxidation to the sulfone.

The table below outlines typical conditions for the selective oxidation of the sulfane moiety.

| Target Product | Oxidizing Agent | Stoichiometry (Agent:Sulfane) | Typical Conditions |

|---|---|---|---|

| Sulfoxide | m-CPBA | ~1.1 : 1 | DCM, 0 °C |

| Sulfoxide | H₂O₂ | ~1.1 : 1 | AcOH, RT |

| Sulfone | m-CPBA | ≥ 2.2 : 1 | DCM, RT |

| Sulfone | H₂O₂ | ≥ 2.5 : 1 | AcOH, Reflux |

The nucleophilic nature of the sulfur atom in the sulfane group allows it to react with electrophiles, such as alkyl halides, in S-alkylation reactions. This process results in the formation of a sulfonium salt. For example, treatment of this compound with an alkylating agent like methyl iodide (CH₃I) or methyl triflate (CH₃OTf) would yield the corresponding (3-bromo-2-chloro-6-fluorophenyl)dimethylsulfonium salt. nih.gov These sulfonium salts are useful intermediates themselves, for instance, as leaving groups in nucleophilic aromatic substitution reactions or in the formation of ylides.

Carbon-Sulfur Bond Cleavage Reactions (e.g., desulfurization)

The cleavage of the carbon-sulfur (C-S) bond in aryl sulfides is a well-documented transformation, often achieved through reductive desulfurization processes. These reactions typically involve reagents like Raney nickel, which can facilitate the hydrogenolysis of the C-S bond to yield the corresponding arene and a sulfur-containing byproduct. The general transformation for an aryl methyl sulfide (B99878) can be represented as:

Ar-S-CH₃ + [H] → Ar-H + CH₄ + H₂S

While this represents a fundamental reaction for aryl sulfides, specific studies on the desulfurization of this compound are not available. The efficiency and outcome of such a reaction would be influenced by the sterically hindered and electronically modified nature of the aromatic ring.

| Reagent | Expected Product | Reaction Conditions |

| Raney Nickel | 1-Bromo-2-chloro-4-fluorobenzene (B27530) | Not documented for this substrate |

| Other reducing agents | 1-Bromo-2-chloro-4-fluorobenzene | Not documented for this substrate |

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

Electrophilic aromatic substitution is a cornerstone of arene chemistry. The regiochemical outcome of such reactions on a substituted benzene ring is governed by the directing effects of the existing substituents.

Regioselectivity Directing Effects of Halogen and Sulfane Groups

In this compound, the phenyl ring bears four substituents: a bromo, a chloro, a fluoro, and a methylsulfane group. Halogens (Br, Cl, F) are generally considered deactivating, ortho, para-directors due to the competing effects of their electron-withdrawing inductive effect and electron-donating resonance effect. The methylsulfane (-SCH₃) group is typically an activating, ortho, para-director.

The cumulative effect of these four substituents on the regioselectivity of an EAS reaction is complex. The directing power of each group and the steric hindrance around the available positions on the ring would play a crucial role in determining the site of electrophilic attack. The single available hydrogen atom on the aromatic ring is at the C5 position. Predicting the outcome of an EAS reaction at this position would require a detailed analysis of the combined electronic and steric influences of the surrounding groups.

| Substituent | Position | Electronic Effect | Directing Effect |

| Bromo | C3 | Inductively withdrawing, weakly resonance donating | Ortho, Para |

| Chloro | C2 | Inductively withdrawing, weakly resonance donating | Ortho, Para |

| Fluoro | C6 | Strongly inductively withdrawing, weakly resonance donating | Ortho, Para |

| Methylsulfane | C1 | Inductively withdrawing, resonance donating | Ortho, Para |

Nitration, Halogenation, and Sulfonation Studies

Specific experimental studies on the nitration, halogenation, or sulfonation of this compound have not been reported in the available literature. Such studies would be necessary to empirically determine the regiochemical outcome of EAS reactions on this highly substituted aromatic system.

Radical Reactions Involving this compound

The involvement of aryl sulfides in radical reactions is a known area of organic chemistry. These reactions can be initiated by thermal or photochemical means.

Homolytic Cleavage Processes

Homolytic cleavage of the C-S bond in aryl sulfides can be induced under specific conditions, such as high temperatures or UV irradiation, to generate an aryl radical and a methylthiyl radical:

Ar-S-CH₃ → Ar• + •SCH₃

The stability of the resulting aryl radical would be influenced by the substituents on the aromatic ring. For this compound, the presence of multiple halogens could affect the energetics of this process. However, no specific experimental data on the homolytic cleavage of this compound is available.

Radical Addition Reactions

The potential for radical addition reactions to the aromatic ring of this compound exists, but would likely require harsh conditions and may compete with other reactive pathways. The specifics of such reactions for this particular molecule have not been documented.

Theoretical and Computational Chemistry Studies on 3 Bromo 2 Chloro 6 Fluorophenyl Methyl Sulfane

Prediction of Spectroscopic Parameters

UV-Vis Absorption Maxima Calculation

The prediction of UV-Vis absorption maxima is a key application of computational quantum chemistry, providing insights into the electronic transitions within a molecule. For (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane, Time-Dependent Density Functional Theory (TD-DFT) would be the most common and effective method for calculating its electronic absorption spectrum. sharif.edu This approach models the response of the electron density to a time-dependent electric field, such as that of light, allowing for the calculation of excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively.

The process would involve first optimizing the ground-state geometry of the molecule using a suitable density functional, such as B3LYP, and a basis set like 6-311++G(d,p). sharif.eduscielo.br The inclusion of solvent effects, typically using a polarized continuum model (PCM), is crucial as solvent polarity can significantly influence the positions of absorption bands. scielo.br Following geometry optimization, a TD-DFT calculation is performed to obtain the vertical excitation energies for a number of excited states.

The primary electronic transitions expected for this molecule would be π → π* transitions associated with the substituted benzene ring and potentially n → π* transitions involving the lone pairs on the sulfur, bromine, chlorine, and fluorine atoms. The calculated excitation energies can be directly converted to wavelengths to predict the λmax values.

To illustrate the type of data generated from such a calculation, a hypothetical data table is presented below. This table shows predicted absorption maxima, oscillator strengths (f), and the major orbital contributions for the first three singlet electronic transitions of this compound in a common solvent like ethanol.

Table 1: Hypothetical TD-DFT Calculated UV-Vis Absorption Data for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 285 | 0.015 | HOMO → LUMO (n → π) |

| S0 → S2 | 260 | 0.250 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 235 | 0.180 | HOMO → LUMO+1 (π → π*) |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

The accuracy of these predictions would be benchmarked against experimental data if it were available. Discrepancies between theoretical and experimental values can arise from the choice of functional, basis set, and the model used for solvation. repositorioinstitucional.mx

Structure-Reactivity Relationships and Predictive Modeling

Understanding the relationship between the structure of this compound and its chemical reactivity is essential for predicting its behavior in various chemical environments. This can be achieved through the development of Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). nih.govnih.gov These models correlate variations in the chemical structure of a series of compounds with changes in their reactivity or physical properties.

For a molecule like this compound, key aspects of its reactivity would include its susceptibility to electrophilic and nucleophilic attack, as well as its potential for metabolism or environmental degradation. Predictive modeling, often employing machine learning algorithms, can be used to forecast these properties based on a set of calculated molecular descriptors. scienmag.comsemanticscholar.org

The initial step in developing a predictive model involves the calculation of a wide range of molecular descriptors for the target molecule and a series of structurally related compounds. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO gap is an indicator of chemical stability.

Steric Descriptors: These describe the size and shape of the molecule, which can influence its ability to interact with other molecules.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which affects solubility and transport properties. nih.gov

Once these descriptors are calculated for a dataset of related molecules with known reactivity data, statistical methods or machine learning algorithms can be used to build a predictive model. nih.gov For example, a model could be developed to predict the rate of a specific reaction or the toxicity of the compound.

A hypothetical data table illustrating some of the key descriptors that would be used in a structure-reactivity study of this compound and related compounds is shown below.

Table 2: Hypothetical Molecular Descriptors for Predictive Modeling (Note: This data is for illustrative purposes only.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | logP |

| This compound | -6.5 | -1.2 | 2.5 | 4.1 |

| (2,3-Dichlorophenyl)(methyl)sulfane | -6.3 | -1.1 | 2.8 | 3.8 |

| (4-Bromophenyl)(methyl)sulfane | -6.1 | -0.9 | 2.1 | 3.5 |

These descriptors would then be used to construct a mathematical model, such as a multiple linear regression equation or a more complex machine learning model, to predict a specific property of interest. scienmag.com Such models are valuable tools in chemical research for prioritizing compounds for synthesis and testing, and for assessing potential environmental and toxicological impacts. nih.gov

Advanced Analytical Method Development for 3 Bromo 2 Chloro 6 Fluorophenyl Methyl Sulfane

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane from potential impurities, starting materials, and byproducts. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

Given the aromatic nature and expected molecular weight of the target compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for purity assessment and quantification. chromforum.org Method development would focus on optimizing selectivity and resolution between the main compound and any closely related impurities.

A systematic approach to HPLC method development would involve screening various stationary phases and mobile phase compositions. C8 and C18 columns are common starting points for compounds of this nature. researchgate.netmdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes for any ionizable components. researchgate.netmdpi.comnih.gov A gradient elution, where the proportion of organic solvent is increased over time, is generally necessary to elute all components of a reaction mixture with good resolution in a reasonable timeframe. mdpi.com Detection is readily achieved using a UV detector, leveraging the aromatic ring's chromophore; a photodiode array (PDA) detector can be employed to assess peak purity. chromforum.org

Table 1: Proposed Starting Parameters for HPLC Method Development

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier for improved peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Common organic solvent providing good separation efficiency. |

| Gradient | 50% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | 254 nm (or PDA scan 200-400 nm) | Aromatic compounds typically absorb at this wavelength. |

| Injection Volume | 5 µL | Standard volume to avoid peak distortion. |

Gas Chromatography (GC) is a viable alternative for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. future4200.com GC, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity. xml-journal.netnih.gov The primary concern for halogenated compounds can be their thermal lability, which could lead to degradation in the high-temperature injector port or column. nih.gov

Method development would involve selecting an appropriate capillary column, with a non-polar or semi-polar stationary phase being the most likely choice. mdpi.com A 5% phenyl methylpolysiloxane phase is a versatile and common starting point for the analysis of a wide range of organic molecules, including halogenated aromatic hydrocarbons. mdpi.com A temperature-programmed analysis is essential to ensure the separation of compounds with different boiling points. nsf.gov

Table 2: Proposed Starting Parameters for GC Method Development

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms) | Standard dimension, semi-polar column for general-purpose analysis. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas, provides good efficiency. |

| Inlet Temperature | 250 °C | Balances efficient volatilization with minimizing thermal degradation. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min | Separates compounds across a range of volatilities. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification, FID offers robust quantification. |

The this compound molecule itself does not possess a stereocenter. However, the presence of bulky substituents (chloro and fluoro) ortho to the methylsulfane group can restrict rotation around the aryl-sulfur single bond. This phenomenon, known as atropisomerism, can result in the existence of stable, non-superimposable enantiomers, making the molecule axially chiral. molnar-institute.comresearchgate.net This is particularly relevant for derivatives where additional steric hindrance might be introduced.

Should atropisomerism be observed, chiral chromatography would be essential for the separation and quantification of the individual enantiomers. nih.govresearchgate.netnih.gov Chiral HPLC is the most common technique for this purpose. researchgate.net Method development would involve screening a variety of chiral stationary phases (CSPs), with polysaccharide-based phases (e.g., derivatized cellulose or amylose) being highly effective for a broad range of atropisomers. nih.govresearchgate.net The separation conditions, particularly temperature, must be carefully controlled, as elevated temperatures can sometimes provide enough energy to overcome the rotational barrier, causing on-column interconversion of the enantiomers. molnar-institute.com

Mass Spectrometry for Molecular Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition of the molecule. researchgate.net This technique can differentiate the target compound from other substances that may have the same nominal mass but a different elemental formula. The presence of bromine and chlorine atoms creates a highly characteristic isotopic pattern due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl ≈ 3:1 and ⁷⁹Br/⁸¹Br ≈ 1:1). Observing this distinct pattern in the mass spectrum provides strong evidence for the presence of these halogens in the molecule. youtube.com

Table 3: Predicted HRMS Data for this compound (C₇H₅BrClFS)

| Isotopologue | Elemental Formula | Calculated Exact Mass (Da) | Predicted Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₇H₅⁷⁹Br³⁵ClFS | 269.9022 | 100.0 |

| [M+2]⁺ | C₇H₅⁸¹Br³⁵ClFS / C₇H₅⁷⁹Br³⁷ClFS | 271.9000 | 130.5 |

| [M+4]⁺ | C₇H₅⁸¹Br³⁷ClFS | 273.8977 | 32.1 |

Note: Relative abundances are calculated based on the natural isotopic distribution of Br and Cl.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). rsc.org The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For halogenated thioanisoles, predictable fragmentation pathways can be proposed. researchgate.netresearchgate.net Common fragmentation includes the loss of the methyl group, cleavage of the carbon-sulfur bond, and potential loss of halogen atoms. researchgate.netkuleuven.be Analyzing these fragmentation patterns is essential for the definitive structural confirmation of the synthesized compound and for identifying unknown impurities.

Table 4: Predicted MS/MS Fragmentation of the Molecular Ion of this compound ([M]⁺, m/z 270)

| Predicted Fragment Ion (m/z) | Proposed Loss | Proposed Structure of Fragment |

|---|---|---|

| 255 | Loss of •CH₃ | [C₆H₂BrClFS]⁺ (Thiophenium ion) |

| 223 | Loss of •SCH₃ | [C₆H₂BrClF]⁺ (Halogenated phenyl cation) |

| 191 | Loss of Br | [C₇H₅ClFS]⁺ |

| 144 | Loss of Br and •SCH₃ | [C₆H₂ClF]⁺ |

Note: m/z values are based on the most abundant isotopes (⁷⁹Br and ³⁵Cl).

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, and two-dimensional techniques)

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methyl protons and the aromatic protons. The methyl protons (-SCH₃) would appear as a singlet, likely in the range of 2.0-3.0 ppm. The aromatic region would display two doublets, corresponding to the two vicinal protons on the benzene ring. The chemical shifts and coupling constants of these aromatic protons are highly informative about their relative positions and the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. The methyl carbon will have a characteristic chemical shift. The six aromatic carbons will appear in the typical downfield region for aromatic compounds (approximately 110-160 ppm). The chemical shifts of the aromatic carbons are significantly influenced by the attached halogen atoms and the methylsulfane group. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling (¹JCF).

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for structural confirmation. It is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local electronic environment. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal will be characteristic of a fluorine atom attached to a polysubstituted aromatic ring.

Two-Dimensional (2D) NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the two adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with their directly attached carbon atoms, aiding in the assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It would be instrumental in confirming the connectivity between the methyl protons and the aromatic ring, as well as the positions of the non-protonated carbons relative to the aromatic protons.

Table 2: Predicted NMR Spectral Features for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~2.5 | singlet | - | -SCH₃ |

| ¹H | 7.0 - 8.0 | doublet | J(H,H) ≈ 8-9 | Aromatic CH |

| ¹H | 7.0 - 8.0 | doublet | J(H,H) ≈ 8-9 | Aromatic CH |

| ¹³C | ~15-25 | quartet | - | -SCH₃ |

| ¹³C | 110 - 160 | various | J(C,F), J(C,H) | Aromatic Carbons |

| ¹⁹F | -100 to -140 | multiplet | J(F,H) | Ar-F |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Aromatic C-H stretching: Weak to medium bands are expected above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands corresponding to the methyl group will appear in the 2850-3000 cm⁻¹ region.

C=C stretching (aromatic ring): A series of bands, typically of variable intensity, will be observed in the 1400-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These vibrations in the fingerprint region (below 1400 cm⁻¹) are highly characteristic of the substitution pattern on the benzene ring.

C-S stretching: A weak to medium absorption is expected in the 600-800 cm⁻¹ range.

C-X (halogen) stretching: The C-Cl, C-Br, and C-F stretching vibrations will appear in the lower frequency region of the spectrum. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while C-Cl and C-Br stretches are observed at lower wavenumbers, often below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations.

The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

The C-S and C-halogen bonds are also expected to give rise to characteristic Raman signals. The heavier halogen atoms (Br and Cl) often produce strong Raman scattering.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (methyl) | Stretching | 2850 - 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |

| Aromatic C-H | Out-of-plane bending | 690 - 900 | IR (strong) |

| C-F | Stretching | 1000 - 1400 | IR (strong) |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

| C-Br | Stretching | 500 - 600 | IR, Raman |

| C-S | Stretching | 600 - 800 | IR (weak), Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the presence of the substituted benzene ring, which is a chromophore, will result in characteristic absorptions in the ultraviolet region. The spectrum is expected to show π → π* transitions. The position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring. Halogen and methylsulfane groups can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

Quality Control and Impurity Profiling Methodologies

Ensuring the purity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for quality control and impurity profiling.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID) are commonly used to determine the purity of the compound. These methods can separate the main component from potential impurities, such as starting materials, byproducts, or degradation products. The area percentage of the main peak is used to estimate the purity.

Impurity Identification: When impurities are detected, their identification is crucial. LC-MS/MS or GC-MS are powerful tools for this purpose. The mass spectra of the impurity peaks can provide information about their molecular weight and fragmentation patterns, which can be used to propose their structures.

Residual Solvent Analysis: Headspace GC-MS is the standard method for the detection and quantification of residual solvents that may be present from the synthesis and purification processes.

A comprehensive quality control strategy involves setting specifications for purity, impurity levels, and residual solvents. These specifications are met by employing validated analytical methods to ensure the consistent quality of each batch of this compound.

Synthetic Utility of 3 Bromo 2 Chloro 6 Fluorophenyl Methyl Sulfane As a Chemical Building Block

Strategic Precursor for Complex Organic Molecules

The arrangement of functional groups on the phenyl ring of (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane makes it an ideal starting material for the synthesis of intricate organic molecules. The differentiated reactivity of its carbon-halogen bonds, combined with the potential for modification of the methylsulfane group, provides chemists with a versatile platform for sequential and controlled functionalization.

Polyhalogenated aromatic compounds are significant motifs in medicinal chemistry, agrochemicals, and materials science. researchgate.net this compound serves as a foundational scaffold from which a wide array of more complex, specifically functionalized polyhalogenated aromatics can be derived. By selectively targeting one halogen at a time, chemists can introduce new substituents in a stepwise manner, thereby tailoring the electronic and steric properties of the final molecule. This controlled approach is crucial for building structure-activity relationships in drug discovery and for fine-tuning the properties of advanced materials.

In addition to derivatization at the halogen sites, the entire this compound molecule can be incorporated into larger molecular frameworks. This allows for the direct introduction of a complex, substituted phenyl ring bearing a methylsulfane group. The presence of the sulfane moiety can influence the biological activity and physical properties of the target molecule, offering possibilities for creating novel compounds with desired characteristics.

Exploiting the Methylsulfane Group for Further Transformations

The methylsulfane (-SCH₃) group offers an additional site for synthetic modification, further expanding the utility of this compound as a building block. The sulfur atom in the methylsulfane group is susceptible to oxidation, providing a pathway to other important functional groups.

Oxidation of the sulfide (B99878) can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. acs.orgmdpi.comnih.gov

(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfoxide

(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfone

These transformations are significant because sulfoxides and sulfones have distinct electronic properties and hydrogen-bonding capabilities compared to sulfides. rsc.org The introduction of these groups can profoundly impact a molecule's biological activity, solubility, and metabolic stability, making this a valuable derivatization strategy in fields like drug discovery. acs.org

Table 2: Potential Products from Transformations of this compound

| Transformation | Reagent Example | Product Functional Group |

|---|---|---|

| Cross-Coupling at C-Br | Arylboronic Acid / Pd Catalyst | Biaryl |

| Oxidation of Sulfide | Hydrogen Peroxide (H₂O₂) | Sulfoxide |

Synthesis of Sulfoxides and Sulfones with Tuned Reactivity

The oxidation of the sulfide moiety in this compound to the corresponding sulfoxide and sulfone is a key transformation that modulates the reactivity of the molecule. This oxidation enhances the electrophilicity of the sulfur center and can influence the regioselectivity of subsequent reactions on the aromatic ring.

The synthesis of the corresponding sulfoxide, (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfoxide, can be achieved through controlled oxidation. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions being critical to prevent over-oxidation to the sulfone. Common methods for the selective oxidation of sulfides to sulfoxides include the use of mild oxidants such as sodium periodate or a stoichiometric amount of hydrogen peroxide in the presence of a suitable catalyst. The resulting sulfoxide is a chiral molecule, and asymmetric oxidation methods can be employed to obtain enantiomerically enriched products.

Further oxidation of the sulfoxide or direct, more vigorous oxidation of the parent sulfide yields the corresponding sulfone, (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfone. Stronger oxidizing agents like potassium permanganate or excess hydrogen peroxide are typically used for this transformation. The resulting sulfone is a stable and highly electron-deficient compound. The strong electron-withdrawing nature of the methylsulfonyl group significantly impacts the electronic properties of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions.

The "tuned reactivity" of these sulfoxides and sulfones stems from the ability to control the oxidation state of the sulfur atom. This, in turn, influences the electronic and steric environment of the molecule, allowing for tailored applications in multi-step syntheses.

Table 1: Oxidation Products of this compound

| Starting Material | Product | Oxidation State of Sulfur |

| This compound | (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfoxide | +2 |

| This compound | (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfone | +4 |

| (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfoxide | (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfone | +4 |

Generation of Sulfur Ylides and Related Intermediates

While specific studies on the generation of sulfur ylides directly from this compound were not found in the immediate search, the synthesis of sulfonium salts, the precursors to sulfur ylides, is a fundamental reaction of sulfides. The reaction of this compound with an alkylating agent, such as an alkyl halide, would yield a sulfonium salt.

Subsequent deprotonation of the carbon adjacent to the positively charged sulfur atom of this sulfonium salt with a strong base would generate the corresponding sulfur ylide. The stability and reactivity of the resulting ylide would be influenced by the polysubstituted aromatic ring. These ylides are powerful nucleophiles and are widely used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of epoxides from carbonyl compounds (the Johnson-Corey-Chaykovsky reaction) and cyclopropanes from α,β-unsaturated carbonyl compounds.

Tandem Reactions and One-Pot Syntheses Involving this compound

The multiple reactive sites on this compound make it an ideal candidate for tandem reactions and one-pot syntheses. These strategies are highly efficient as they reduce the number of purification steps, save time and resources, and can lead to the rapid construction of complex molecular architectures.

A hypothetical one-pot synthesis could involve the initial oxidation of the sulfide to the sulfone, followed by a nucleophilic aromatic substitution of one of the halogen atoms. The strongly deactivating methylsulfonyl group would activate the aromatic ring towards such substitutions. For instance, a sequential oxidation-substitution reaction could be envisioned where the sulfide is first oxidized to the sulfone, and then a nucleophile is added to the same reaction vessel to displace, for example, the fluorine atom, which is often a good leaving group in nucleophilic aromatic substitution.

Applications in Advanced Material Precursor Synthesis

The unique combination of a sulfur-containing functional group and multiple halogen substituents on a phenyl ring suggests that this compound and its derivatives could serve as precursors for advanced materials. The presence of bromine and chlorine atoms allows for participation in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, which are powerful tools for the synthesis of conjugated polymers and other functional organic materials.

For example, the bromine atom could be selectively coupled with a suitable boronic acid derivative under palladium catalysis to form a new carbon-carbon bond, leading to the formation of a larger, more complex aromatic system. The remaining halogen atoms and the methylsulfane (or its oxidized forms) could be further functionalized to tune the electronic and photophysical properties of the resulting material. Such materials could have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Potential Functionalizations for Material Synthesis

| Reactive Site | Potential Reaction | Resulting Functionality |

| Bromine Atom | Suzuki Coupling | Biaryl system |

| Chlorine Atom | Buchwald-Hartwig Amination | Arylamine |

| Fluorine Atom | Nucleophilic Aromatic Substitution | Ether or other substituted arene |

| Methylsulfane Group | Oxidation | Sulfoxide or Sulfone |

Environmental Fate and Abiotic Degradation Pathways

Photochemical Degradation under Simulated Environmental Conditions

The presence of a substituted aromatic ring in (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane suggests that photochemical degradation is a significant pathway for its transformation in the environment. This process can occur through both direct absorption of solar radiation and indirect reactions with photochemically generated reactive species.

Direct Photolysis Mechanisms

Direct photolysis involves the absorption of light by the molecule itself, leading to its excitation and subsequent chemical transformation. For halogenated aromatic compounds, a primary photochemical reaction is the homolytic cleavage of the carbon-halogen bond. researchgate.net The energy required for this bond scission is typically in the UVB range of the solar spectrum. In the case of this compound, the carbon-bromine bond is generally more susceptible to photolytic cleavage than the carbon-chlorine or carbon-fluorine bonds due to its lower bond dissociation energy.

Upon absorption of a photon, the molecule can undergo dehalogenation, specifically debromination, to form a radical intermediate. researchgate.net This initial step is often the rate-determining step in the degradation pathway. The subsequent reactions of the resulting aryl radical are diverse and depend on the surrounding environmental matrix.

Indirect Photolysis via Reactive Oxygen Species

In natural waters, indirect photolysis often plays a more significant role than direct photolysis. This process is mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated from the photolysis of other substances present in the water, like nitrates and dissolved organic matter (DOM). nih.govresearchgate.net

Hydroxyl radicals are highly reactive and non-selective oxidants that can readily attack the aromatic ring of this compound. harvard.edu The reaction can proceed via addition to the aromatic ring or hydrogen abstraction from the methyl group of the sulfane moiety. The rate of degradation via indirect photolysis is dependent on the concentration of photosensitizers in the environment. researchgate.net

Chemical Hydrolysis and Oxidation Processes

In addition to photochemical degradation, this compound is subject to chemical transformation through hydrolysis and oxidation in the aquatic environment.

pH-Dependent Hydrolysis Kinetics

Hydrolysis of aryl sulfides can occur, although they are generally considered to be relatively stable towards hydrolysis under neutral pH conditions. The rate of hydrolysis can be influenced by pH. While specific data for this compound is unavailable, studies on related aryl sulfides suggest that hydrolysis is typically slow. acs.org The presence of electron-withdrawing halogen substituents on the aromatic ring could potentially influence the susceptibility of the C-S bond to nucleophilic attack by water, but this effect is generally modest for aryl sulfides.

Oxidation by Environmentally Relevant Oxidants (e.g., hydroxyl radicals, ozone)

Oxidation by environmentally relevant oxidants is a key transformation pathway for thioethers like this compound. Hydroxyl radicals, as mentioned in the context of indirect photolysis, are potent oxidants of the sulfur atom. nih.govresearchgate.net The reaction of •OH with the thioether moiety leads to the formation of a radical cation, which can then undergo further reactions to form sulfoxides and sulfones. nih.gov

Identification and Characterization of Abiotic Transformation Products

The abiotic degradation of this compound is expected to yield a variety of transformation products resulting from the aforementioned degradation pathways.

Based on analogous compounds, direct photolysis is likely to produce dehalogenated derivatives. For instance, the cleavage of the C-Br bond would result in the formation of (2-chloro-6-fluorophenyl)(methyl)sulfane. Further photolytic reactions could lead to the removal of the chlorine atom.

Oxidation of the methylsulfane group is a primary transformation pathway, leading to the formation of (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfoxide and subsequently (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfone. These oxidized products are generally more water-soluble and may exhibit different toxicological profiles than the parent compound.

Hydroxylation of the aromatic ring by hydroxyl radicals can also occur, leading to the formation of various phenolic derivatives. The position of hydroxylation will be directed by the existing substituents on the aromatic ring. These phenolic products can undergo further oxidation and ring-opening reactions, leading to the formation of smaller, more polar molecules.

A summary of potential abiotic transformation products is presented in the interactive data table below.

Interactive Data Table: Potential Abiotic Transformation Products of this compound

| Degradation Pathway | Initial Reactant | Key Intermediate/Product |

| Direct Photolysis | This compound | (2-chloro-6-fluorophenyl)(methyl)sulfane |

| Indirect Photolysis | This compound + •OH | Hydroxylated derivatives |

| Oxidation | This compound | (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfoxide |

| Oxidation | (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfoxide | (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfone |

Sorption and Volatilization Behavior in Simulated Environmental Compartments

[Content could not be generated due to a lack of available data.]

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Synthesis

The efficient synthesis of sterically hindered and electronically complex molecules like (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane remains a significant challenge. Future research will likely focus on creating advanced catalytic systems that can overcome the steric hindrance imposed by the ortho-substituents (chloro and fluoro groups). While traditional palladium- and nickel-catalyzed C–S cross-coupling reactions are foundational, their application to polyhalogenated, sterically demanding substrates often requires harsh conditions and results in modest yields. chemrxiv.orgrsc.orgnih.gov

Emerging opportunities lie in the design of catalysts with tailored ligand architectures. Ligands that are both bulky and electron-rich can enhance the oxidative addition of aryl halides to the metal center and facilitate reductive elimination, even with challenging substrates. kyoto-u.ac.jp Research into nickel-based catalysts is particularly promising due to nickel's unique reactivity profile and lower cost compared to palladium. chemrxiv.orgrsc.org The development of dual catalytic systems, perhaps combining photoredox catalysis with transition metal catalysis, could also provide novel, mild pathways for its synthesis. chinesechemsoc.org

| Catalyst System | Key Features | Potential Application for Synthesis | References |

|---|---|---|---|

| Palladium with Buchwald-type Ligands | High efficiency for C-S bond formation; tolerant of many functional groups. | Overcoming steric hindrance from ortho-chloro and fluoro groups. | nih.gov |

| Nickel/dppf or DPEphos | Effective for coupling sterically hindered aryl triflates and halides; lower cost. | Alternative to palladium, potentially offering different reactivity and selectivity. | chemrxiv.orgrsc.orgacs.org |

| Copper-Catalyzed Couplings | Historically significant; often uses more accessible ligands and conditions. | Exploring ligand-free or alternative ligand systems for cost-effective synthesis. | nih.gov |

| Dual Photoredox/Nickel Catalysis | Proceeds under mild, room-temperature conditions via radical mechanisms. | Enabling C-S bond formation without harsh thermal conditions. | chinesechemsoc.org |

Exploration of New Reactivity Pathways and Functionalizations

The rich functionality of this compound offers numerous possibilities for subsequent transformations. The aromatic ring is electron-deficient due to the presence of three halogen atoms, which influences its reactivity in electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr) reactions. nih.govresearcher.lifenih.gov

Future research should explore the selective functionalization of the single remaining C-H bond. Given the electron-withdrawing nature of the substituents, this position may be susceptible to certain types of direct C-H functionalization, a highly atom-economical strategy. slideshare.netacs.orgnih.gov Additionally, the distinct reactivities of the C-Br, C-Cl, and C-F bonds in transition-metal-catalyzed cross-coupling reactions present a major opportunity. The C-Br bond is typically the most reactive, allowing for selective Suzuki, Buchwald-Hartwig, or Sonogashira couplings, leaving the chloro and fluoro groups intact for subsequent modifications. The potential for SNAr reactions, particularly displacing the fluorine atom with suitable nucleophiles, also warrants investigation. nih.gov

| Reaction Type | Potential Site of Reaction | Anticipated Outcome | References |

|---|---|---|---|

| Suzuki Cross-Coupling | C-Br bond | Selective formation of a C-C bond, introducing a new aryl or alkyl group. | thieme.de |

| Buchwald-Hartwig Amination | C-Br or C-Cl bond | Introduction of nitrogen-based functional groups. | kyoto-u.ac.jp |

| Nucleophilic Aromatic Substitution (SNAr) | C-F or C-Cl bond | Displacement of a halogen with a nucleophile (e.g., alkoxide, amine). | nih.gov |

| Direct C-H Functionalization | Remaining C-H position | Introduction of a new group without pre-functionalization, though may be challenging on this electron-poor ring. | acs.orgnih.gov |

| Oxidation of Sulfide (B99878) | Sulfur atom | Formation of the corresponding sulfoxide (B87167) or sulfone, modulating electronic properties. | mdpi.com |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the behavior of this compound and guide synthetic efforts, thereby saving considerable time and resources. nih.gov Advanced computational models can elucidate the electronic structure, predict sites of reactivity, and model reaction mechanisms.

Future work should leverage machine learning and semi-empirical methods to predict regioselectivity. nih.govrsc.orgchemrxiv.org Tools like RegioSQM, which calculates proton affinities to identify the most nucleophilic centers, could predict the outcome of further electrophilic substitutions. rsc.orgrsc.org Machine learning models trained on large datasets of similar reactions could offer even greater predictive accuracy for halogenation or nitration. nih.govchemrxiv.org Furthermore, Density Functional Theory (DFT) calculations can be employed to study the transition states of potential cross-coupling reactions, helping to rationalize the observed selectivity for C-Br vs. C-Cl activation and aiding in the design of more effective catalysts. nih.gov

| Computational Method | Primary Application | Potential Insight for the Compound | References |

|---|---|---|---|

| Machine Learning (e.g., RegioML, WLN) | Predicting regioselectivity of aromatic substitutions. | Accurately forecast the site of further functionalization on the aromatic ring. | nih.govchemrxiv.org |

| Semi-empirical (e.g., RegioSQM) | Rapid prediction of reactivity for electrophilic aromatic substitution. | Quickly screen potential reactions and conditions before lab experimentation. | rsc.orgrsc.org |

| Density Functional Theory (DFT) | Mechanism elucidation, transition state analysis, electronic property calculation. | Understand catalyst-substrate interactions and rationalize bond activation selectivity (C-Br vs. C-Cl). | nih.gov |

| ADMET Prediction | In silico assessment of pharmacokinetic properties. | Evaluate the drug-likeness of potential derivatives early in the design process. | mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netnih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. okayama-u.ac.jp

An emerging opportunity is the development of a continuous flow process for the synthesis of this compound and its derivatives. Such a process could enhance safety, improve yield and purity, and allow for easier scalability. researchgate.net Furthermore, integrating the synthesis onto an automated platform would enable the rapid generation of a library of analogues for screening. foresight.orgnih.gov Automated systems can perform multi-step syntheses and purifications with minimal human intervention, accelerating the discovery of new molecules with desired properties. helgroup.com The development of a telescoped flow synthesis, where multiple reaction steps are connected without intermediate isolation, could dramatically improve the efficiency of producing complex derivatives from this building block. rsc.org

| Parameter | Batch Synthesis | Flow Chemistry | References |

|---|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of thermal runaways. | Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling. | nih.gov |

| Safety | Large volumes of hazardous materials are processed at once. | Small reaction volumes at any given time significantly reduce risk. | researchgate.netokayama-u.ac.jp |

| Scalability | Often requires re-optimization of conditions ("scaling up"). | Achieved by running the system for a longer duration ("scaling out"). | nih.gov |

| Process Control | Difficult to precisely control mixing and residence time. | Precise control over reaction time, temperature, and stoichiometry. | okayama-u.ac.jp |

| Integration | Multi-step processes require isolation and purification of intermediates. | Enables "telescoped" reactions, linking multiple steps continuously. | rsc.orgnewdrugapprovals.org |

Expanding its Role as a Versatile Synthetic Scaffold in Diverse Chemical Disciplines

The true potential of this compound lies in its application as a versatile synthetic scaffold. Aromatic compounds are central to medicinal chemistry, serving as the core of countless therapeutic agents. jocpr.com The rigidity of the phenyl ring provides a stable framework for orienting functional groups to interact with biological targets. nih.gov

This compound is an ideal starting point for creating libraries of drug candidates. mdpi.com The three different halogens can be selectively addressed to append various pharmacophores, enabling a systematic exploration of structure-activity relationships (SAR). Its polycyclic derivatives could be investigated as multi-target drugs, an approach gaining traction for treating complex diseases. nih.gov Beyond medicine, highly functionalized and electron-deficient aromatic compounds are of interest in materials science for applications in organic electronics. The electronic properties of the scaffold can be finely tuned through substitution, potentially leading to novel organic semiconductors or emitters. The development of this compound as a readily available building block could spur innovation across multiple chemical fields. jocpr.commdpi.com

| Derivative Type | Synthetic Strategy | Potential Application Area | References |

|---|---|---|---|

| Aryl-substituted derivatives | Suzuki coupling at the C-Br position. | Medicinal chemistry (modifying core scaffolds), materials science (building blocks for conjugated polymers). | thieme.de |

| Amino-functionalized derivatives | Buchwald-Hartwig amination at C-Br or C-Cl. | Drug discovery (introducing H-bond donors/acceptors), synthesis of dyes and functional materials. | kyoto-u.ac.jp |

| Alkynyl derivatives | Sonogashira coupling at the C-Br position. | Click chemistry handles, precursors for complex polycyclic aromatic systems. | msu.edu |

| Heterocyclic derivatives | SNAr displacement of fluoride followed by cyclization. | Development of novel bioactive heterocycles for agrochemicals and pharmaceuticals. | nih.govmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.